2,3,4,5,6-Pentahydroxycyclohexanone
Overview
Description
2,3,4,5,6-Pentahydroxycyclohexanone is a chemical compound with the molecular formula C6H10O6 and a molecular weight of 178.14 g/mol . It is also known by other names such as myo-2-Inosose and scyllo-Inosose . This compound is characterized by its five hydroxyl groups attached to a cyclohexanone ring, making it a pentahydroxy derivative of cyclohexanone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentahydroxycyclohexanone can be synthesized from myoinositol through microbiological oxidation using Acetobacter suboxydans . The process involves the oxidation of myoinositol to produce the desired compound. The reaction conditions typically include maintaining the culture of Acetobacter suboxydans in a suitable medium and allowing the oxidation to proceed under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the microbiological oxidation method mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentahydroxycyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohol derivatives.
Scientific Research Applications
2,3,4,5,6-Pentahydroxycyclohexanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of certain chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentahydroxycyclohexanone involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a metabolite in inositol phosphate metabolism and streptomycin biosynthesis . The compound’s hydroxyl groups play a crucial role in its interactions with enzymes and other biomolecules, facilitating various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
myo-Inositol: A precursor to 2,3,4,5,6-Pentahydroxycyclohexanone, involved in similar metabolic pathways.
scyllo-Inositol: Another isomer of inositol with similar chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its role as an intermediate in various biochemical pathways. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxycyclohexan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEGBDHSGHXOGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(=O)C(C1O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964119 | |
Record name | 2,3,4,5,6-Pentahydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-66-4, 6623-68-3, 488-64-2 | |
Record name | MYOINOSOSE (D) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55553 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | EPIINOSOSE-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MYOINOSOSE-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5,6-Pentahydroxycyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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